molecular formula C13H17N3O B3395922 Aminopyrine CAS No. 58-15-1

Aminopyrine

Cat. No.: B3395922
CAS No.: 58-15-1
M. Wt: 231.29 g/mol
InChI Key: RMMXTBMQSGEXHJ-UHFFFAOYSA-N
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Description

Aminopyrine (also known as aminophenazone, CAS 58-15-1) is a pyrazolone compound with a molecular formula of C13H17N3O and a molecular weight of 231.29 g/mol . Historically used as a non-narcotic analgesic, anti-inflammatory, and antipyretic agent, its medical use has been largely discontinued in many countries due to the risk of agranulocytosis, a severe and potentially life-threatening reduction in white blood cells . For this reason, it is strictly for research applications. The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . By blocking the conversion of arachidonic acid to prostaglandin H2, it reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever . One of its notable metabolites, 4-aminoantipyrine, retains similar pharmacological activity and contributes to its overall effects . In modern research, this compound serves as a critical tool in biomedical studies. The 13C-labeled form of this compound is used in a non-invasive breath test to measure cytochrome P-450 metabolic activity, providing a valuable method for assessing liver function . It is also utilized in studies for measuring total body water . Furthermore, its properties are exploited in spectroscopic analysis, such as Terahertz Time-Domain Spectroscopy (THz-TDS), for the identification of molecular skeletal vibrations, which has applications in material characterization and detection methodology development . Researchers value this compound for probing hepatic function, studying inflammatory pathways, and developing analytical techniques. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one
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InChI

InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3
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InChI Key

RMMXTBMQSGEXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C13H17N3O
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Record name 4-DIMETHYLAMINOANTIPYRINE
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DSSTOX Substance ID

DTXSID7020504
Record name 4-Dimethylaminoantipyrine
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Molecular Weight

231.29 g/mol
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Physical Description

Small colorless crystals or white crystalline powder. Aqueous solution slightly alkaline to litmus. pH (5% water solution) 7.5-9. Odorless. Slightly bitter taste. (NTP, 1992), Solid
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), IN PRESENCE OF WATER, READILY ATTACKED BY MILD OXIDIZING AGENTS; ADDITION OF SODIUM BENZOATE TO WATER INCR SOLUBILITY, 1 G SOL IN 1.5 ML ALC, 12 ML BENZENE, 1 ML CHLOROFORM, 13 ML ETHER, 18 ML WATER, SOL IN PETROLEUM ETHER, 2.25e+01 g/L
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126
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Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126
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Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126
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Color/Form

LEAFLETS FROM LIGROIN, COLORLESS LEAFLETS, PRISM OR PLATELETS FROM PETROLEUM ETHER OR ETHYL ACETATE

CAS No.

58-15-1, 83-07-8
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Melting Point

225 to 228 °F (NTP, 1992), 107-109 °C, 134.5 °C
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aminophenazone is synthesized through the reaction of phenazone with dimethylamine. The process involves the methylation of phenazone to produce aminophenazone. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of aminophenazone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce aminophenazone in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Aminophenazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Aminophenazone has been utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays to measure enzyme activity and metabolic functions.

    Medicine: Historically used as an analgesic and antipyretic agent. It has also been used in liver function tests to measure cytochrome P-450 metabolic activity.

    Industry: Utilized in the production of dyes and other chemical intermediates .

Mechanism of Action

Aminophenazone exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Metamizole (Dipyrone)

  • Structural Similarity: Both metamizole and aminopyrine are pyrazolone derivatives. They share a common metabolic pathway, forming 4-methylaminoantipyrine as a primary metabolite .
  • Pharmacological Effects: Both exhibit potent analgesic and antipyretic properties.
  • Toxicity: Both drugs are linked to agranulocytosis, leading to their withdrawal in many countries. However, metamizole is still used in some regions under strict monitoring . Metamizole has a shorter half-life and faster clearance compared to this compound .

4-Aminoantipyrine

  • Role in Metabolism: A key active metabolite of both this compound and metamizole, contributing to their therapeutic effects.
  • Mutagenicity : Directly mutagenic to S. typhimurium TA97 and TA102 strains, with enhanced activity in the presence of metabolic activation (S9) .
  • Clinical Significance: Detected in human cohorts using this compound or metamizole, but at low frequencies (e.g., 0.7% in one study) .

Phenacetin

  • Structural Differences: Phenacetin is an acetophenetidin derivative, lacking the pyrazolone core of this compound.
  • Toxicity Profile: Withdrawn due to nephrotoxicity and carcinogenicity, unlike this compound’s hematological risks.
  • Metabolism: Phenacetin is metabolized to acetaminophen, which lacks the agranulocytosis risk but carries hepatotoxicity concerns at high doses .

Barbiturates (e.g., Phenobarbital)

  • Enzyme Induction: Phenobarbital induces CYP450 enzymes, enhancing this compound’s demethylation. Co-administration increases this compound’s clearance by up to 50% .
  • Therapeutic Interaction: Barbiturates potentiate this compound’s analgesic effects but may exacerbate toxicity due to accelerated metabolite formation .

NSAIDs (e.g., Ibuprofen)

  • Mechanism: Unlike this compound, NSAIDs primarily inhibit cyclooxygenase (COX) enzymes without significant CYP450-mediated metabolism.
  • Safety : NSAIDs lack agranulocytosis risk but pose gastrointestinal and cardiovascular risks with prolonged use .

Comparative Data Tables

Table 1: Pharmacokinetic and Toxicological Profiles

Compound Half-Life (h) Key Metabolites Mutagenicity Major Toxicity
This compound 2–4 4-Methylaminoantipyrine, 4-Aminoantipyrine No (parent) Agranulocytosis
Metamizole 1–3 4-Methylaminoantipyrine, 4-Aminoantipyrine No (parent) Agranulocytosis
Phenacetin 1–2 Acetaminophen Yes Nephrotoxicity
Ibuprofen 2–4 Hydroxy-ibuprofen No GI bleeding

Table 2: Enzyme Induction Potency (ED₅₀ Values in Mice)

Inducer ED₅₀ (mol/kg/day) Relative Potency vs. Phenobarbital
Phenobarbital 1.07 × 10⁻⁴
Dieldrin 8.0 × 10⁻⁶ 13×
TCPOBOP 1.63 × 10⁻⁷ 650×
This compound Not applicable N/A (substrate, not inducer)

Key Research Findings

  • Mutagenicity: this compound itself is nonmutagenic, but its metabolites (e.g., 4-nitrosoantipyrine) exhibit direct genotoxicity, particularly in TA102 strains .
  • Hepatic Function: The APBT reliably reflects CYP450 activity, with 50% of demethylated carbon oxidized to CO₂. However, variability in bicarbonate kinetics limits its diagnostic precision .
  • Developmental Metabolism: this compound demethylation matures with age, reaching adult-like activity by 20 weeks in infants .
  • Disease Impact: Diabetes increases this compound’s hepatic clearance in rats by altering distribution and demethylase activity, reversible with insulin .

Biological Activity

Aminopyrine, a pyrazolone derivative, has been extensively studied for its biological activities, particularly its enzyme inhibition properties, metabolic effects, and potential clinical applications. This article compiles various research findings, including enzyme inhibition studies, pharmacokinetics in different populations, and its implications in clinical settings.

Enzyme Inhibition Studies

A significant area of research on this compound involves its inhibitory effects on various enzymes. A study conducted by Stellenboom et al. evaluated the inhibitory activity of this compound against human carbonic anhydrase isoforms (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). The results indicated that this compound exhibited potent inhibitory effects, with nanomolar IC50 values for these enzymes, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Table 1: Enzyme Inhibition Potency of this compound

EnzymeIC50 (nM)Ki (nM)
hCA I2515
hCA II2010
AChE3018
BuChE2212

The study also included molecular docking analyses that supported the experimental findings, revealing favorable binding interactions between this compound and the active sites of the target enzymes .

Pharmacokinetics and Metabolism

This compound's metabolism has been investigated through various studies, particularly focusing on its pharmacokinetic profile in infants. A notable study assessed the this compound breath test results across different age groups of infants. The findings showed that older infants demonstrated significantly higher elimination rates of this compound compared to younger ones, indicating maturation-related changes in drug metabolism .

Table 2: this compound Breath Test Results by Age

Age (weeks)Cumulative % Dose Eliminated (2h)Max % Excreted (%)
1-45.010
5-715.025
14-1930.040
27-3850.060

This study highlighted the importance of age in the pharmacokinetics of this compound and suggested that metabolic capacity increases with age .

Clinical Implications and Case Studies

This compound has been associated with various clinical outcomes. While it is considered effective for certain therapeutic applications, it has also been linked to adverse effects such as agranulocytosis and acute renal failure. A case study documented instances of acute renal failure attributed to this compound use, characterized by early oliguria followed by polyuria and proteinuria .

Additionally, long-term exposure to this compound has been studied concerning its role in inducing neutropenia in susceptible individuals. Research indicates that while most patients tolerate this compound without significant side effects, a small percentage may experience severe hematological reactions .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying aminopyrine in pharmaceutical formulations, and how do their accuracies compare?

  • Methodological Answer : UV spectrophotometry (absorption at 510 nm after reaction with Fe³⁺ and o-phenanthroline) offers higher precision compared to traditional volumetric methods, which lack clear titration endpoints. Calibration curves using standard solutions and validation via spike-recovery experiments (90–110% recovery) are critical for accuracy. Sample pretreatment involves dissolving this compound in HCl and reducing Fe³⁺ to Fe²⁺ for chromogenic reactions .

Q. What regulatory considerations are critical when designing in vivo studies involving this compound, given its historical safety profile?

  • Methodological Answer : Prioritize ethical approvals for hematological monitoring due to risks of agranulocytosis and bone marrow suppression. Dose selection should align with subtoxic thresholds (e.g., <50 mg/kg/day in rodents) based on historical toxicity data. Include negative controls and frequent complete blood count (CBC) assessments to detect early myelosuppression .

Q. How can researchers establish reliable in vitro models to study this compound's metabolic pathways and drug-drug interactions?

  • Methodological Answer : Use primary human hepatocytes or liver microsomes to assess CYP450-mediated demethylation. Incubate this compound (10–100 µM) with NADPH cofactors and quantify metabolites (e.g., 4-aminoantipyrine) via LC-MS/MS. For interaction studies, co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to evaluate metabolic inhibition .

Advanced Research Questions

Q. How should researchers address contradictions between this compound's neuroprotective effects and its hematological toxicity in preclinical data?

  • Methodological Answer : Conduct dose-response studies in dual-model systems (e.g., SH-SY5Y neurons and bone marrow cultures). Neuroprotection at low doses (1–10 µM) via proteasome activation can coexist with toxicity at higher doses (>50 µM). Use transcriptomic profiling to identify divergent pathways (e.g., Nrf2 vs. p53) and establish therapeutic windows .

Q. What computational and experimental strategies can optimize the synthesis of this compound analogs with reduced toxicity while maintaining bioactivity?

  • Methodological Answer : Perform molecular docking to prioritize analogs with stable α-ring binding (e.g., π-π stacking with CYP3A4). Synthesize derivatives via acylation (acetic anhydride) or alkylation (methyl iodide) of the 4-amino group. Screen for cytotoxicity in HL-60 cells and compare IC₅₀ values to parent compound .

Q. What methodologies are effective in assessing this compound's environmental persistence and ecotoxicological impact despite low wastewater detection rates?

  • Methodological Answer : Employ multimedia fate models (e.g., USEtox) incorporating log Kow (0.6) and photolysis rates. Use LC-MS/MS with a detection limit <0.1 µg/L to monitor effluents. For ecotoxicity, conduct acute assays with Daphnia magna (EC₅₀: 48-hour immobilization) and chronic studies on algal growth inhibition .

Q. How can conflicting data on this compound's role as a CYP3A4 probe versus its variable metabolic stability be resolved in pharmacokinetic studies?

  • Methodological Answer : Compare interspecies differences (human vs. rat microsomes) and control for genetic polymorphisms (e.g., CYP3A5*3). Use stable isotope-labeled this compound (d₃-methyl groups) as an internal standard to improve LC-MS quantification accuracy and reduce matrix effects .

Q. What statistical approaches are recommended for analyzing dose-dependent proteasome activation by this compound in heterogeneous cell populations?

  • Methodological Answer : Apply nonlinear regression (Hill equation) to dose-response curves (0.1–100 µM) and calculate EC₅₀ values. Use single-cell RNA sequencing to identify subpopulations with heightened proteasome activity. Validate with flow cytometry using proteasome activity probes (e.g., GFP-ubiquitin reporters) .

Tables for Methodological Reference

Research Focus Key Parameters Recommended Techniques
Analytical QuantificationLinearity (R² >0.99), LOD (0.5 µg/mL)UV-Vis, LC-MS/MS
Metabolic StabilityCYP3A4 activity, t₁/₂ (hours)Hepatocyte incubation, LC-MS/MS
Ecotoxicological ImpactHC₅₀ (mg/L), log BCFDaphnia assays, USEtox modeling
Analog Synthesis OptimizationYield (%), cytotoxicity (IC₅₀)Docking (AutoDock), MTT assays

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Aminopyrine
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Reactant of Route 2
Aminopyrine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.